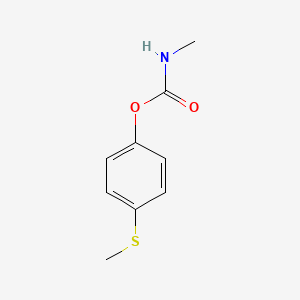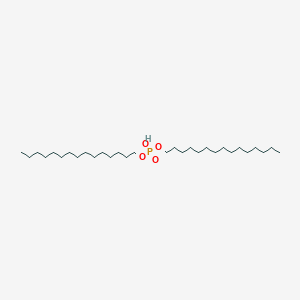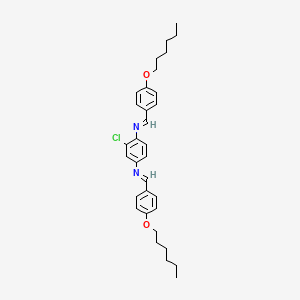
N,N'-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine is a synthetic organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine typically involves the condensation reaction between 4-hexyloxybenzaldehyde and 2-chloro-1,4-phenylenediamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as solvent extraction, crystallization, and purification to achieve the desired quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development and therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating cellular signaling pathways, and inducing changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis-(2-hydroxy-4-hexyloxybenzylidene)-1,4-phenylenediamine
- N,N’-Bis-(4-methoxybenzylidene)-2-chloro-1,4-phenylenediamine
- N,N’-Bis-(4-ethoxybenzylidene)-2-chloro-1,4-phenylenediamine
Uniqueness
N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine stands out due to its specific combination of hexyloxybenzylidene groups and a chlorinated phenylenediamine core
Eigenschaften
CAS-Nummer |
57134-17-5 |
|---|---|
Molekularformel |
C32H39ClN2O2 |
Molekulargewicht |
519.1 g/mol |
IUPAC-Name |
N-[3-chloro-4-[(4-hexoxyphenyl)methylideneamino]phenyl]-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C32H39ClN2O2/c1-3-5-7-9-21-36-29-16-11-26(12-17-29)24-34-28-15-20-32(31(33)23-28)35-25-27-13-18-30(19-14-27)37-22-10-8-6-4-2/h11-20,23-25H,3-10,21-22H2,1-2H3 |
InChI-Schlüssel |
BNYXPXVYAZRGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


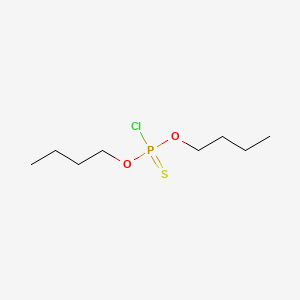
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
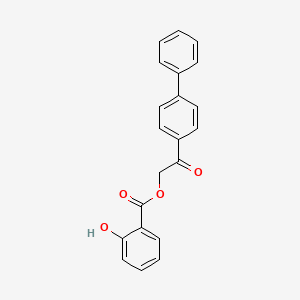


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)


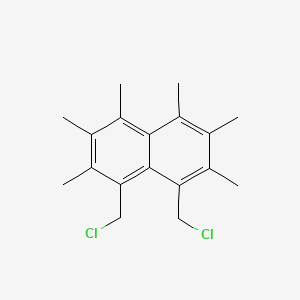
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

